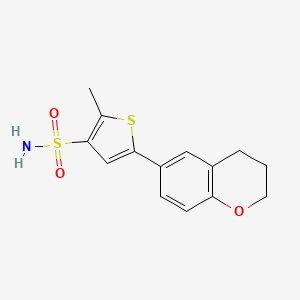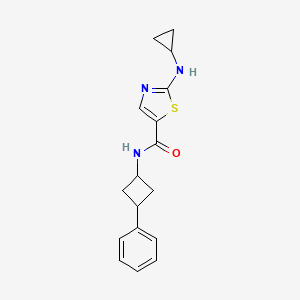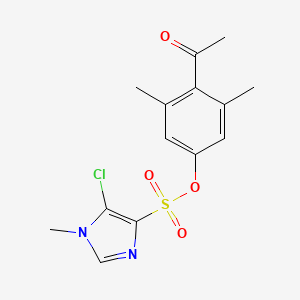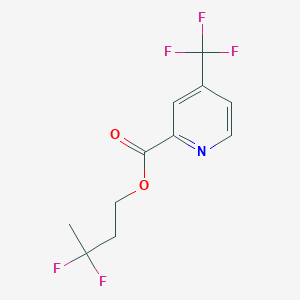
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its catalytic activity. The compound has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. However, the compound also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide. One potential direction is the development of novel drugs and therapeutic agents based on the compound's unique chemical structure. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.
Métodos De Síntesis
The synthesis of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-sulfonic acid with 6-hydroxy-3,4-dihydro-2H-chromen-5(6H)-one in the presence of a suitable reagent such as triethylamine. The reaction results in the formation of the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its ability to act as an enzyme inhibitor and potential anticancer agent. The compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-9-14(20(15,16)17)8-13(19-9)11-4-5-12-10(7-11)3-2-6-18-12/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAKDWPWGBOENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC3=C(C=C2)OCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)